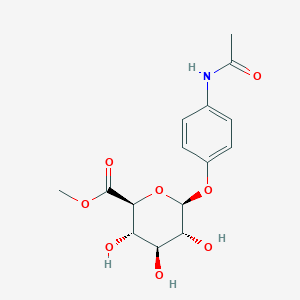

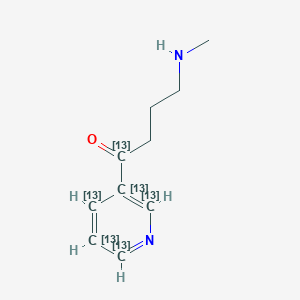

4-Acetamidophenyl b-D-glucuronide methyl ester

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

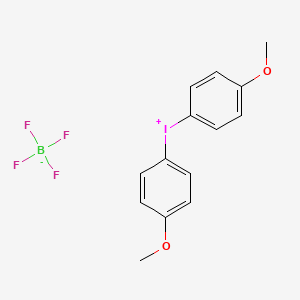

"4-Acetamidophenyl β-D-glucuronide methyl ester" is a compound that has garnered interest in the field of chemistry due to its unique structural and chemical characteristics. The research on this compound spans various aspects, including its synthesis, molecular and structural analysis, and its physical and chemical properties.

Synthesis Analysis

- Synthesis Techniques : Synthesis of related compounds often involves various chemical reactions, including oxidation, esterification, and condensation processes (Yoshimura, Sato, & Ando, 1969). These techniques can be applied to create esters and amides that are structurally similar to 4-Acetamidophenyl β-D-glucuronide methyl ester.

Molecular Structure Analysis

- Crystal Structure : The crystal structure of compounds similar to 4-Acetamidophenyl β-D-glucuronide methyl ester can be determined using X-ray diffraction analysis, providing insights into molecular conformation and intermolecular interactions (Analytical Sciences: X-ray Structure Analysis Online, 2006).

Chemical Reactions and Properties

- Reactivity and Stability : Research on similar compounds highlights the significance of the ester bond's stability under various pH conditions and its reactivity in different chemical environments (Kleene, Toews, & Adler, 1977).

Physical Properties Analysis

- Spectroscopic Properties : NMR spectroscopy is a useful tool for analyzing the structure of glycosaminoglycans, including the acetamido moiety, which is a key component of 4-Acetamidophenyl β-D-glucuronide methyl ester (Scott & Heatley, 1979).

- LC-MS Analysis : Liquid chromatography-mass spectrometry (LC-MS) is an effective method for analyzing polar compounds like 4-Acetamidophenyl β-D-glucuronide methyl ester, especially when coupled with atmospheric-pressure chemical ionization (Ohta, Kawakami, Yamato, & Shimada, 2003).

Scientific Research Applications

Biotechnological Enzyme Assays

4-Acetamidophenyl β-D-glucuronide methyl ester is utilized in the development of enzyme assays, particularly for studying glucuronoyl esterases (GEs). These enzymes are crucial in microbial processes, as they can cleave ester bonds between lignin alcohols and xylan-bound 4-O-methyl-d-glucuronic acid in plant cell walls, making them significant for biotechnological applications in biomass degradation and biofuel production. The preparation of methyl esters of chromogenic 4-nitrophenyl and 5-bromo-4-chloro-3-indolyl β-D-glucuronides, as reported by Fraňová, Puchart, and Biely (2016), allows for qualitative and quantitative GE assays, aiding in the rapid and sensitive screening of GEs in commercial preparations and genomic libraries (Fraňová, Puchart, & Biely, 2016).

Chemical Analysis and Metabolite Identification

In pharmaceutical research, the chemical structure of 4-Acetamidophenyl β-D-glucuronide methyl ester enables its use in liquid chromatography-mass spectrometry (LC-MS) analyses for identifying and quantifying drug metabolites. Ohta, Kawakami, Yamato, and Shimada (2003) demonstrated the efficacy of this compound in the analysis of acetaminophen glucuronide conjugates, highlighting its significance in the precise measurement of water-soluble drug conjugates and its potential for enhancing drug metabolism studies (Ohta, Kawakami, Yamato, & Shimada, 2003).

Veterinary Pharmacology

The compound also finds applications in veterinary pharmacology for the detection of drug metabolites in animal tissues. Pietruk et al. (2021) developed a multimatrix method for the determination of paracetamol and its metabolites, including 4-Acetamidophenyl β-D-glucuronide, in various animal tissues, showcasing the method's reliability and its utility in ensuring food safety and monitoring drug residues in livestock (Pietruk et al., 2021).

Safety And Hazards

Future Directions

The potential of 4-Acetamidophenyl b-D-glucuronide methyl ester in pain management, particularly for conditions like arthritis and post-operative pain, is noteworthy1. However, more research is needed to fully understand its properties, safety profile, and potential applications.

Please note that this information is based on the available resources and there might be more recent studies or data related to this compound. Always refer to the most recent and reliable sources for accurate information.

properties

IUPAC Name |

methyl (2S,3S,4S,5R,6S)-6-(4-acetamidophenoxy)-3,4,5-trihydroxyoxane-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO8/c1-7(17)16-8-3-5-9(6-4-8)23-15-12(20)10(18)11(19)13(24-15)14(21)22-2/h3-6,10-13,15,18-20H,1-2H3,(H,16,17)/t10-,11-,12+,13-,15+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBCDFJAIFOUUBQ-DKBOKBLXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)OC2C(C(C(C(O2)C(=O)OC)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)NC1=CC=C(C=C1)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)OC)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Acetamidophenyl b-D-glucuronide methyl ester | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(-)-(3S,4E)-3-{[tert-Butyl(dimethyl)silyl]oxy}-4-methyl-5-(2-methyl-1,3-thiazol-4-yl)pent-4-en-1-ol](/img/structure/B1139838.png)

![4-[(1E,3S,5Z,8R/S,10S)-3,11-Bis-{[tert-butyl(dimethyl)silyl]oxy}-2,6,10-trimethyl-8-(phenylsulfonyl)undeca-1,5-dienyl]-2-methyl-1,3-thiazole](/img/structure/B1139841.png)